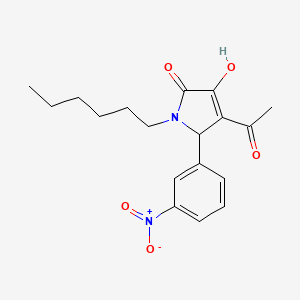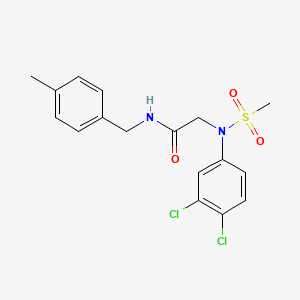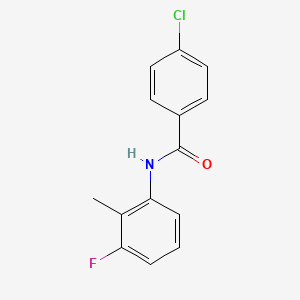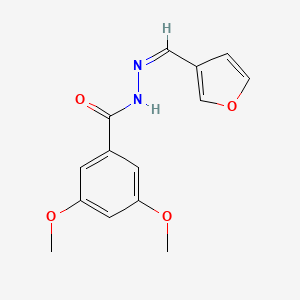![molecular formula C21H29NO B4955654 N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide, also known as AM-1248, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in 2008 by a team of researchers at the University of California, San Francisco. Since then, it has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. When N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This can have a variety of effects on physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide are primarily mediated by its activation of the CB1 receptor. This can lead to a variety of effects on physiological processes, including pain relief, appetite stimulation, and mood enhancement. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist of this receptor. Additionally, its synthetic nature allows for precise control over its chemical properties and purity. However, one limitation of using N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide. One area of interest is its potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects. Finally, research on the potential therapeutic applications of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is also an area of interest.
Méthodes De Synthèse
The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form 3-(4-methylphenyl)-1-adamantanamine. The final step involves the reaction of 3-(4-methylphenyl)-1-adamantanamine with propanoyl chloride to form N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide.
Applications De Recherche Scientifique
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug addiction, and pain management. It has been shown to have a high affinity for the CB1 receptor and to be a potent agonist of this receptor. This makes it a valuable tool for studying the effects of cannabinoid receptor activation on various physiological processes.
Propriétés
IUPAC Name |
N-[[3-(4-methylphenyl)-1-adamantyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-3-19(23)22-14-20-9-16-8-17(10-20)12-21(11-16,13-20)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTDNNSQYYKQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4955633.png)


![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)